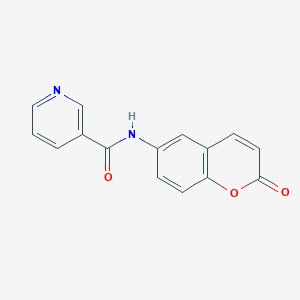

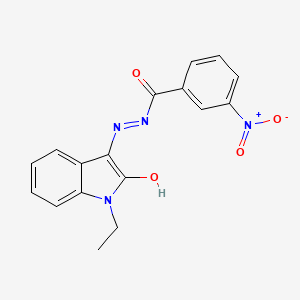

![molecular formula C18H14FN3O2 B5527190 N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5527190.png)

N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide involves multiple steps, including the use of N-benzoyl β,β-difluoroenamides as precursors for heterocyclic synthesis, showcasing the unique electrophilic reactivity due to the presence of fluorine atoms at specific positions. This method illustrates a nuanced approach to assembling complex molecules with fluorine-containing groups, which are crucial for enhancing the biological activity of pharmaceutical compounds (Meiresonne et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates the influence of fluorine substitution on the benzamide scaffold. For instance, the structural analysis of fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers revealed how the position of the halogen atom affects the molecule's stability and intermolecular interactions. These findings are crucial for understanding the electronic and geometric parameters that dictate the molecule's reactivity and potential interaction with biological targets (Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide analogs encompass a variety of reactions, including nucleophilic vinylic substitution facilitated by the presence of difluoroenamide groups. This reactivity pattern opens pathways for the synthesis of benzoxazines and benzoxazepin-ones, highlighting the compound's versatility in organic synthesis and potential for generating pharmacologically active derivatives (Meiresonne et al., 2015).

Physical Properties Analysis

The crystalline structure and physical properties of similar compounds, such as fluoro-N-(pyridyl)benzamides, reveal how substituent patterns influence molecular conformation and packing in the solid state. These analyses provide insights into the stability, solubility, and overall physicochemical profile of the compounds, which are essential for drug formulation and delivery (Donnelly et al., 2008).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity, stability, and interactions with biological targets, are influenced by the presence of fluorine atoms and specific substituents on the benzamide core. Studies on related compounds illustrate the impact of structural modifications on the compounds' biological activities, showcasing the importance of detailed chemical analysis for the development of new therapeutic agents (Saeed et al., 2015).

Applications De Recherche Scientifique

Alzheimer's Disease Imaging

One application involves a derivative used as a molecular imaging probe for quantifying serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. This probe, in conjunction with positron emission tomography (PET), revealed significant decreases in receptor densities, correlating with worsening clinical symptoms and decreased glucose utilization in the brains of patients. This research underscores the potential of fluorophenyl derivatives in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).

Antimicrobial Applications

Fluorobenzamides containing thiazole and thiazolidine motifs have shown promising antimicrobial activities. These compounds were synthesized through the condensation of 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide and demonstrated significant activity against various bacterial and fungal strains. The presence of a fluorine atom at the 4th position of the benzoyl group was essential for enhancing antimicrobial activity (Desai et al., 2013).

Cancer Therapy

Another derivative, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has been identified as a selective and orally efficacious inhibitor of the Met kinase superfamily. This compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model and has been advanced into phase I clinical trials, indicating its potential as an anticancer drug (Schroeder et al., 2009).

Radioprotective Activity

Research on fluorine-containing amides with sulfinate or sulfoxide groups revealed their radioprotective activity. These compounds were synthesized and evaluated for their ability to protect against radiation-induced damage, discussing the impact of fluorine atoms on radioprotective activity (Vasil'eva et al., 1992).

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2/c1-12-5-10-17(22-21-12)24-16-4-2-3-13(11-16)18(23)20-15-8-6-14(19)7-9-15/h2-11H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBUEITUVIBIHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)

![3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5527152.png)

![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5527187.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5527196.png)

![4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5527202.png)

![N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5527204.png)

![2-(4-chlorophenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5527220.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5527226.png)